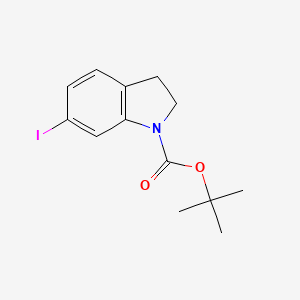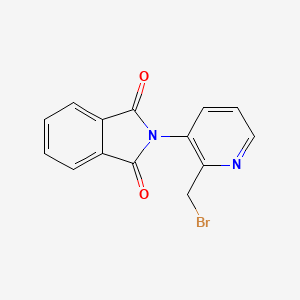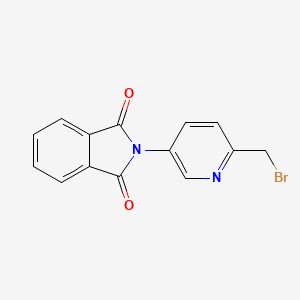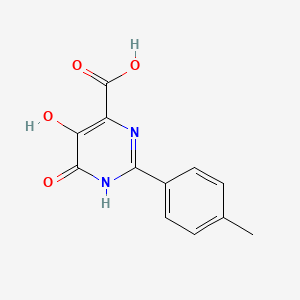![molecular formula C13H11NO2S B3316675 4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid CAS No. 954269-24-0](/img/structure/B3316675.png)
4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid
Descripción general
Descripción
4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid (4-PMSB) is an important compound that is widely used in scientific research. It has a variety of applications, from biochemical processes to physiological effects.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Formation
- Research shows that derivatives of 4-[(Pyridin-3-ylmethyl)sulfanyl]benzoic acid, such as 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, form hydrogen bonds leading to the formation of extended ribbons in crystal structures. This aspect is significant for understanding molecular assembly and crystal formation in materials science (Lemmerer & Bourne, 2012).
Catalysis in Chemical Reactions
- The compound has been found to facilitate nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This highlights its role in catalysis, providing efficient access to aryl sulfides, which are valuable in various chemical syntheses (Yang et al., 2015).
Water-Soluble Complex Formation
- In a study, derivatives of this compound were used to create water-soluble half-sandwich complexes efficient for catalytic transfer hydrogenation of carbonyl compounds. This demonstrates its utility in creating water-soluble catalysts for organic reactions (Prakash et al., 2014).
Luminescence and Stimuli-Responsive Properties
- Derivatives connected to benzoic acid chloride have shown luminescent properties in both solution and solid states. They form nano-aggregates with enhanced emission in aqueous-DMF solution. Such properties are useful in the field of photophysics and materials science (Srivastava et al., 2017).
Synthesis of Lanthanide-Based Coordination Polymers
- The compound has been used in synthesizing lanthanide coordination compounds, which have been characterized for their photophysical properties. This is relevant in the development of new materials with specific optical properties (Sivakumar et al., 2011).
Liquid Crystal Formation
- Research indicates the potential of this compound in forming supramolecular liquid crystals through hydrogen-bonding interactions. This is significant for the development of new liquid crystal materials (Naoum et al., 2010).
Biological Cytotoxicity in Cancer Research
- Complexes involving derivatives of this compound have been studied for their biological cytotoxicity against cancer cell lines. This suggests its potential application in medical and pharmaceutical research (McKay et al., 2016).
Propiedades
IUPAC Name |
4-(pyridin-3-ylmethylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWRXYOQXAQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3316612.png)





![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)

![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)